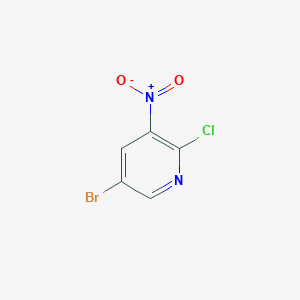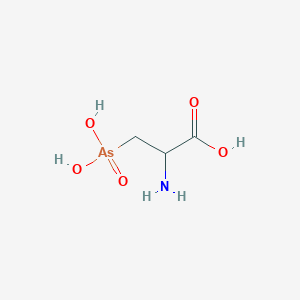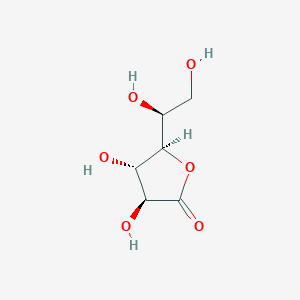
5-Bromo-2-chloro-3-nitropyridine
Vue d'ensemble
Description
5-Bromo-2-chloro-3-nitropyridine: is an organic compound with the molecular formula C5H2BrClN2O2 and a molecular weight of 237.44 g/mol . It is a yellow crystalline powder that is primarily used as an intermediate in organic synthesis and pharmaceutical research . This compound is known for its versatility in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules.
Applications De Recherche Scientifique
Chemistry:
5-Bromo-2-chloro-3-nitropyridine is widely used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various heterocyclic compounds and is used in the development of new synthetic methodologies .
Biology and Medicine:
In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceutical agents. It is involved in the development of drugs targeting specific biological pathways and receptors .
Industry:
The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its reactivity and versatility make it a valuable component in various industrial applications .
Mécanisme D'action
Target of Action
It is known that this compound is used as a reagent in organic synthesis . It’s likely that the specific targets would depend on the context of the reaction it’s being used in.
Mode of Action
It is known that this compound can participate in various organic reactions, suggesting that it may interact with its targets through mechanisms common in organic chemistry, such as nucleophilic substitution or electrophilic addition .
Biochemical Pathways
As a reagent in organic synthesis, it’s likely involved in the formation of new chemical bonds and structures .
Pharmacokinetics
Given its use as a reagent in organic synthesis, it’s likely that these properties would be significantly influenced by the specific context of its use .
Result of Action
The molecular and cellular effects of 5-Bromo-2-chloro-3-nitropyridine’s action would depend on the specific context of its use. As a reagent in organic synthesis, its primary effect would be the formation of new chemical bonds and structures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability . The presence of other reactants, the pH, temperature, and solvent used can all impact the compound’s reactivity and the outcome of the reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2-chloro-3-nitropyridine typically involves a multi-step process :
-
Step A: Synthesis of 5-Bromo-3-nitropyridin-2(1H)-one
-
Step B: Synthesis of this compound
Industrial Production Methods:
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
5-Bromo-2-chloro-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: The major product is 5-Bromo-2-chloro-3-aminopyridine.
Comparaison Avec Des Composés Similaires
Comparison:
- 2-Bromo-5-chloro-3-nitropyridine: Similar in structure but with different positional isomerism. It may exhibit different reactivity and applications due to the position of the substituents .
- 5-Bromo-2-chloropyridine: Lacks the nitro group, which significantly alters its chemical properties and reactivity. It is used in different synthetic applications compared to 5-Bromo-2-chloro-3-nitropyridine .
Uniqueness:
This compound is unique due to the presence of both halogen atoms and a nitro group on the pyridine ring. This combination of functional groups provides a distinct reactivity profile, making it a versatile intermediate in various chemical syntheses .
Propriétés
IUPAC Name |
5-bromo-2-chloro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQQPSDIIVXFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427113 | |
| Record name | 5-Bromo-2-chloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67443-38-3 | |
| Record name | 5-Bromo-2-chloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-2-CHLORO-3-NITROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5S)-2-oxa-4-azatetracyclo[7.3.1.17,11.01,5]tetradecan-3-one](/img/structure/B118498.png)



![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)





